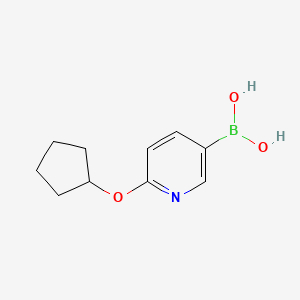

6-(Cyclopentyloxy)pyridine-3-boronic acid

Description

Properties

IUPAC Name |

(6-cyclopentyloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGIFDGNOCWNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726107 | |

| Record name | [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871829-85-5 | |

| Record name | [6-(Cyclopentyloxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Metal Exchange and Borylation

This is the most fundamental and widely used method for preparing pyridinyl boronic acids, including substituted derivatives like this compound.

Start with a halogenated pyridine derivative, such as 6-(Cyclopentyloxy)pyridine-3-halide (Cl, Br, or I).

Perform halogen-metal exchange using n-butyllithium or magnesium reagents at low temperatures (typically -78 °C) in anhydrous solvents like tetrahydrofuran (THF).

The resulting pyridyl lithium or magnesium intermediate is then reacted with trialkyl borates (e.g., trimethyl borate or triisopropyl borate).

Hydrolysis of the borate intermediate yields the boronic acid product.

| Step | Conditions | Notes |

|---|---|---|

| Halogen-metal exchange | -78 °C, anhydrous THF | Use of n-BuLi or Mg, molar ratio carefully controlled |

| Borylation | -78 °C to room temperature | Trialkyl borates (B(OMe)3, B(OiPr)3) |

| Hydrolysis | Acidic aqueous work-up (pH 3-4) | Quenching to liberate boronic acid |

| Purification | Crystallization or chromatography | Ensures high purity (>95%) |

This method is cost-effective and scalable, making it suitable for industrial synthesis. The presence of the cyclopentyloxy group at the 6-position can be introduced prior to halogenation or via nucleophilic substitution on a halopyridine intermediate.

Directed Ortho-Metalation (DoM) and Borylation

For substrates with suitable directing groups, DoM enables regioselective lithiation at the 3-position of pyridine, followed by borylation.

The cyclopentyloxy substituent can act as a directing group or be compatible with the lithiation conditions.

Metalation is typically performed with lithium diisopropylamide (LDA) or sec-butyllithium at low temperatures.

Subsequent reaction with trialkyl borates and hydrolysis yields the desired boronic acid.

This method offers high regioselectivity and can be used when direct halogen-metal exchange is challenging.

Transition Metal-Catalyzed C-H Borylation

Recent advances have demonstrated the use of iridium or rhodium catalysts to directly borylate pyridine C-H bonds under mild conditions.

Catalysts such as Ir(I) complexes with bipyridine ligands facilitate selective borylation at the 3-position.

Boron sources include bis(pinacolato)diboron (B2pin2).

This method avoids the need for pre-functionalized halopyridines and can tolerate various functional groups, including ethers like cyclopentyloxy.

However, regioselectivity can be influenced by substituents and may require optimization.

Diboration-6π-Electrocyclization Strategy

A novel, efficient synthetic route involves:

Diboration of alkyne-containing precursors followed by 6π-electrocyclization to form pyridine boronic esters.

This approach allows the construction of functionalized pyridine rings with boronic acid groups in a single operation.

It is compatible with cyclopentyloxy substituents and other functional groups.

The boronic esters can be hydrolyzed to boronic acids.

This method is promising for complex derivatives but may require specialized substrates and conditions.

Example: Synthesis Data Summary

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Halogen-Metal Exchange/Borylation | 6-(Cyclopentyloxy)pyridine-3-bromide | n-BuLi, B(OMe)3, THF, -78 °C to RT | 60-80 | >95 | Scalable, well-established |

| Directed Ortho-Metalation/Borylation | 6-(Cyclopentyloxy)pyridine | LDA or s-BuLi, B(OiPr)3, low temperature | 50-70 | >90 | High regioselectivity |

| Iridium-Catalyzed C-H Borylation | 6-(Cyclopentyloxy)pyridine | Ir catalyst, B2pin2, mild conditions | 40-65 | >90 | Direct borylation, functional group tolerant |

| Diboration-6π-Electrocyclization | Alkyne precursor with cyclopentyloxy | Diboration reagents, heating, electrocyclization | 55-75 | >95 | Novel, efficient, requires specific substrates |

Research Findings and Notes

The halogen-metal exchange method remains the most reliable and cost-effective for preparing this compound, especially on a larger scale.

Directed ortho-metalation offers regioselective alternatives but requires careful control of reaction conditions and is sensitive to substituent effects.

Transition metal-catalyzed C-H borylation is an emerging method that simplifies synthesis by avoiding pre-functionalized substrates, though optimization is necessary for each substrate.

The diboration-6π-electrocyclization approach provides a novel synthetic route with potential for rapid assembly of complex boronic acid derivatives, including those bearing cyclopentyloxy groups.

Purification typically involves crystallization or chromatographic techniques to achieve high purity (>95%), critical for subsequent applications in Suzuki coupling or medicinal chemistry.

Reaction temperatures are generally low (-78 °C to room temperature) to control regioselectivity and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)pyridine-3-boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

Substitution: Reagents such as alkyl halides, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl or diaryl compounds.

Oxidation: The major products are alcohols or ketones.

Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their role in the development of proteasome inhibitors, which have significant implications in cancer treatment. For example, compounds similar to 6-(Cyclopentyloxy)pyridine-3-boronic acid have been studied for their ability to inhibit the proteasome, leading to apoptosis in cancer cells. Research indicates that the incorporation of cyclopentyloxy moieties can enhance the selectivity and potency of these inhibitors against various cancer types.

Case Study: Proteasome Inhibition

A study published in Journal of Medicinal Chemistry explored the synthesis of boronic acids with varying substituents on the pyridine ring. It was found that compounds with cyclopentyloxy groups exhibited improved inhibitory activity against the 26S proteasome compared to their counterparts without such substituents .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Data Table: Suzuki-Miyaura Reaction Conditions

| Reaction Component | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄ or similar palladium complexes |

| Base | K₂CO₃ or NaOH |

| Solvent | Toluene or DMF |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

By employing this compound in these reactions, chemists can achieve higher yields and purities of desired products due to its favorable electronic properties .

Material Science

Sensor Development

The unique properties of boronic acids allow them to be utilized in developing chemical sensors. Specifically, this compound has been explored for its potential use in fluorescent sensors for glucose detection. The reversible binding of glucose to boronic acids can lead to changes in fluorescence, enabling sensitive detection methods.

Case Study: Glucose Sensors

Research has demonstrated that incorporating this boronic acid into polymer matrices enhances the sensitivity and selectivity of glucose sensors. The study reported a detection limit as low as 0.5 mM with a rapid response time, showcasing its potential for real-time monitoring of glucose levels .

Environmental Applications

Pollutant Detection

Recent studies have indicated that boronic acids can also be applied in environmental monitoring, particularly for detecting phenolic compounds in wastewater. The ability of this compound to selectively bind to phenolic pollutants makes it a candidate for developing selective extraction methods.

Data Table: Detection Methods

| Method | Detection Limit | Application Area |

|---|---|---|

| HPLC | 1 µg/L | Water quality monitoring |

| Solid-phase extraction | Variable | Wastewater treatment |

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-organic complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence solubility, stability, and pharmacokinetics:

*Estimated based on analogs (e.g., neopentyloxy derivative ).

- Cyclopentyloxy’s cyclic structure may balance hydrophobicity and solubility.

- pH Sensitivity: Boronic acids like 5-boronopicolinic acid show pH-dependent binding, with optimal activity in acidic environments (e.g., tumor microenvironments) . This property may extend to cyclopentyloxy analogs.

Research Findings and SAR Studies

- Critical Substituent Features: Chain Length: Longer alkoxy chains (e.g., 4-phenylbutoxy) improve NorA inhibition, but excessively long chains (e.g., 11-carbon) abolish activity . Aromatic vs. Alkyl Groups: Phenyl groups enhance activity via π-π interactions, while alkyl groups (e.g., neopentyl) may reduce efficacy due to lack of aromaticity . Esterification: Boronic acid esters (e.g., pinacol esters) reduce activity, emphasizing the necessity of free boronic acid .

- Cytotoxicity and Selectivity: Pyridine-3-boronic acids show selectivity for bacterial efflux pumps (e.g., NorA) over human P-glycoprotein, minimizing cytotoxicity .

Biological Activity

6-(Cyclopentyloxy)pyridine-3-boronic acid is a compound characterized by its unique structure, which includes a pyridine ring substituted with a cyclopentyloxy group and a boronic acid moiety. Its molecular formula is C10H14BNO3, with a molecular weight of 208.03 g/mol. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.

General Properties and Applications

Boronic acids, including this compound, are known for their ability to interact with diols, which makes them valuable in biological labeling, protein manipulation, and as therapeutic agents. They serve as precursors for synthesizing more complex molecules that may exhibit various biological activities. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from studies on related boronic acids.

Inhibition of Tubulin Polymerization

Research indicates that boronic acids can act as inhibitors of tubulin polymerization, a critical process in cell division. For instance, studies have shown that certain boronic acid derivatives exhibit significant inhibitory effects on tubulin polymerization, with IC50 values ranging from 0.48 to 2.1 µM against various cancer cell lines . While specific data on this compound is lacking, its structural similarities to these active compounds suggest potential for similar biological effects.

Structure-Activity Relationship (SAR)

The SAR of pyridine-derived boronic acids shows that modifications to the pyridine ring and the nature of substituents can greatly influence biological activity. For example, variations in the substituent groups can enhance or diminish the compound's ability to interact with biological targets such as enzymes and receptors. This suggests that this compound could be optimized for specific biological activities through structural modifications.

Case Studies and Experimental Findings

While there are no direct case studies specifically focused on this compound, related research provides a framework for understanding its potential:

- Boronic Acid Derivatives : A study synthesized boronic acid-containing cis-stilbenes that showed potent inhibition of tubulin polymerization and induced apoptosis in cancer cells . This highlights the potential for similar actions in other boronic acid derivatives.

- TRPV1 Antagonists : Research into other pyridine derivatives has revealed their effectiveness as antagonists for TRPV1 receptors, which are involved in pain signaling pathways . This suggests that this compound may also exhibit analgesic properties through similar mechanisms.

Q & A

Q. How can the purity and stability of 6-(cyclopentyloxy)pyridine-3-boronic acid be validated for use in Suzuki-Miyaura couplings?

Methodological Answer:

- Purity Analysis: Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard.

- Stability Testing: Store aliquots under inert atmosphere (argon) at 2–8°C and monitor boronic acid decomposition via ^11B NMR over 30 days. Anhydride formation (common in boronic acids) can be tracked by observing shifts in the boron peak (δ ~30 ppm for boronic acid vs. δ ~25 ppm for anhydride) .

- Handling: Use anhydrous solvents (e.g., THF, DMF) and degas reaction mixtures to minimize hydrolysis.

Q. What are optimal reaction conditions for cross-coupling this compound with aryl halides?

Methodological Answer:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (1–3 mol%) in DME or THF.

- Base: Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) to maintain pH > 10, preventing boronic acid protonation.

- Temperature: 80–100°C for 12–24 hours under argon.

- Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity using LC-MS or ¹H/¹³C NMR. Adjust ligand choice (e.g., SPhos for sterically hindered substrates) if coupling efficiency is low .

Q. How does the cyclopentyloxy substituent influence the electronic properties of the pyridine-boronic acid scaffold?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electron density distribution. The cyclopentyloxy group is a strong electron-donating substituent, which increases electron density at the boron atom, enhancing reactivity in cross-coupling reactions.

- Experimental Validation: Compare Hammett σₚ values (via kinetic studies) with unsubstituted pyridine-3-boronic acid. The σₚ of the cyclopentyloxy group is approximately –0.3, indicating resonance donation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound as a bacterial efflux pump inhibitor?

Methodological Answer:

- Assay Design:

- Target: NorA efflux pump in Staphylococcus aureus.

- Potentiation Assay: Measure MIC reduction of ciprofloxacin in combination with the boronic acid (0.1–10 µM). Use ethidium bromide accumulation as a fluorescent probe (λₑₓ = 530 nm, λₑₘ = 585 nm) to quantify pump inhibition .

- SAR Variables: Synthesize analogs with varying alkoxy chain lengths (e.g., propoxy vs. butoxy) and assess IC₅₀ values. Boronic acid para-substitution (C-4) typically shows higher activity than ortho (C-2) .

Q. What contradictory data exist regarding the pH-dependent binding affinity of pyridine-boronic acids to biological targets like sialic acid?

Methodological Answer:

- Contradiction: At pH < 6.5, 3-pyridylboronic acid binds sialic acid with K ≈ 10³ M⁻¹, but affinity drops sharply above pH 7.4 due to boronate anion formation. However, substituted analogs (e.g., 6-propylcarbamoyl derivatives) retain binding at neutral pH, suggesting steric/electronic stabilization of the boronate-diol complex .

- Resolution: Perform pH titrations (³¹P NMR or ITC) to map pKa shifts induced by the cyclopentyloxy group. A computational MD simulation (AMBER) can model diol-boronate interactions under hypoxia-mimicking acidic conditions .

Q. How can substituent effects on the boronic acid’s Lewis acidity be quantified to optimize catalytic performance in C–H borylation?

Methodological Answer:

- Lewis Acidity Measurement:

- ¹¹B NMR Chemical Shift: A downfield shift (e.g., δ = 30 → 32 ppm) indicates stronger Lewis acidity.

- Fluorescence Quenching Assay: Use a dansylamide probe; increased quenching correlates with B(OH)₂ Lewis acidity.

- Catalytic Impact: Compare turnover frequencies (TOF) in Ir-catalyzed C–H borylation of arenes. Electron-withdrawing groups (e.g., NO₂) increase TOF, but bulky cyclopentyloxy may hinder substrate access .

Q. What analytical challenges arise in characterizing anhydride impurities in this compound batches?

Methodological Answer:

- Detection: Use ^1H NMR (anisochrony of pyridine protons) and IR (B–O–B stretch at 1320–1350 cm⁻¹).

- Quantification: Develop a HPLC method with a phenyl-stationary phase (5 µm, 4.6 × 250 mm) and isocratic elution (ACN:H₂O 70:30). Calibrate with synthesized anhydride standards.

- Mitigation: Store under inert gas with molecular sieves (3Å) to prevent moisture ingress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.